molecular formula C8H10F5NO2 B1374839 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate CAS No. 1427367-47-2

6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate

カタログ番号: B1374839
CAS番号: 1427367-47-2
分子量: 247.16 g/mol
InChIキー: VADHXGWRJYIASW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Evolution of Azaspiro Compounds in Chemical Sciences

The conceptual foundation for azaspiro compounds can be traced to the fundamental work on spirocyclic systems that began gaining prominence in the mid-20th century. Spiro compounds, defined as molecules containing two or more rings sharing a single common atom, were first systematically studied and named by Adolf von Baeyer in 1900, establishing the nomenclature framework that continues to govern these structures today. The term "spiro" derives from the Latin word meaning "twist" or "coil," aptly describing the characteristic three-dimensional arrangement that distinguishes these compounds from their planar counterparts. Early investigations focused primarily on carbocyclic spiro systems, but the recognition that incorporating nitrogen atoms into these frameworks could dramatically enhance their medicinal chemistry potential led to the development of azaspiro variants.

The evolution of azaspiro compounds as privileged scaffolds in medicinal chemistry gained significant momentum in the latter half of the 20th century, driven by the growing understanding that three-dimensional molecular architectures could provide superior binding selectivity and improved pharmacological properties compared to flat, aromatic alternatives. Research conducted in the 1980s and 1990s demonstrated that azaspiro compounds, particularly those featuring constrained ring systems, exhibited enhanced metabolic stability and reduced off-target interactions. A pivotal study published in 1989 investigating azaspiro[4.5]decanyl amides revealed that spirocyclic constraints could dramatically improve receptor binding selectivity, with tertiary amides in this series showing potent selective mu-receptor binding activity that was significantly superior to less conformationally restricted secondary amides.

The systematic exploration of different azaspiro ring sizes and substitution patterns has revealed remarkable structure-activity relationships that continue to inform contemporary drug design efforts. Diversity-oriented synthesis approaches developed in the early 2000s provided rapid access to various azaspiro frameworks, with multicomponent condensation reactions enabling the efficient construction of heterocyclic azaspiro compounds ranging from five-membered to seven-membered ring systems. These synthetic advances facilitated the preparation of azaspiro[2.4]heptanes, azaspiro[2.5]octanes, and azaspiro[2.6]nonanes, demonstrating the broad applicability of spirocyclic motifs across different ring sizes and substitution patterns. The resulting functionalized pyrrolidines, piperidines, and azepines proved to be scaffolds of considerable relevance for chemistry-driven drug discovery programs.

Contemporary research has focused increasingly on smaller, more constrained azaspiro systems, with azaspiro[3.3]heptanes emerging as particularly valuable targets due to their unique combination of rigidity and synthetic accessibility. These systems have been recognized as effective bioisosteres for traditional six-membered heterocycles such as morpholines, piperidines, and piperazines, offering distinct advantages in terms of three-dimensional shape and reduced conformational flexibility. The development of efficient synthetic methodologies for accessing azaspiro[3.3]heptane derivatives has been greatly facilitated by advances in ring-closing metathesis, thermal cycloaddition reactions, and enzymatic catalysis, making these previously challenging targets readily accessible to medicinal chemists.

Significance of Fluorinated Spirocyclic Scaffolds

The incorporation of fluorine atoms into spirocyclic frameworks represents a sophisticated approach to molecular design that leverages the unique properties of fluorine to enhance drug-like characteristics while maintaining the inherent advantages of three-dimensional spirocyclic architectures. Fluorinated spirocyclic scaffolds have gained tremendous importance in contemporary medicinal chemistry due to their ability to modulate key pharmacokinetic parameters including metabolic stability, lipophilicity, and target selectivity. The strategic placement of fluorine atoms within spirocyclic systems can dramatically alter the electronic properties of these molecules, leading to enhanced binding affinity for specific biological targets while simultaneously reducing unwanted interactions with off-target proteins.

The significance of fluorinated spirocyclic compounds extends beyond simple property enhancement to encompass fundamental changes in molecular behavior that can be leveraged for therapeutic advantage. Research has demonstrated that fluorine substitution in spirocyclic systems can lead to increased potency, improved selectivity profiles, and enhanced metabolic stability compared to their non-fluorinated counterparts. The introduction of fluorine-containing groups into organic molecules either changes or improves the characteristics of target compounds through multiple mechanisms, including altered pKa values, modified hydrogen bonding patterns, and increased resistance to metabolic degradation. These effects are particularly pronounced in spirocyclic systems where the rigid three-dimensional framework can effectively position fluorine atoms in optimal spatial arrangements for target engagement.

The development of synthetic methodologies for accessing fluorinated spirocyclic building blocks has been an area of intense research activity, with particular emphasis on developing scalable approaches that can provide access to diverse substitution patterns. Convergent synthesis strategies have been developed for preparing mono- and bifunctional fluoro-spiroheptanes, with these advanced fluorine-labeled conformationally rigid building blocks being produced on multigram scales to support medicinal chemistry applications. These synthetic advances have enabled the systematic characterization of fluorinated spirocyclic compounds, including determination of critical physicochemical parameters such as pKa values, log P coefficients, and aqueous solubility, all of which are essential for assessing lead-likeness criteria in drug discovery programs.

The unique three-dimensional shape of fluorinated spirocyclic scaffolds provides an expanded set of spatial vectors for chemical interactions with target proteins compared to planar alternatives, a property that has been particularly valuable in the design of selective enzyme inhibitors and receptor modulators. Within the class of azaspiro compounds, fluorinated variants have shown exceptional promise as building blocks for pharmaceutical applications, with their rigid yet three-dimensional structures offering distinct advantages in terms of target selectivity and metabolic stability. The incorporation of multiple fluorine atoms, as seen in compounds like 6,6-difluoro-2-azaspiro[3.3]heptane derivatives, represents an optimal balance between enhanced properties and synthetic accessibility, making these compounds highly attractive for medicinal chemistry applications.

Discovery and Development of this compound

The specific compound this compound emerged from systematic efforts to develop enhanced fluorinated building blocks that could serve as superior alternatives to traditional heterocyclic scaffolds in pharmaceutical research. This compound represents a sophisticated example of structure-based design, where the strategic placement of two fluorine atoms at the 6,6-position of the azaspiro[3.3]heptane core was specifically chosen to optimize both the electronic properties and the three-dimensional architecture of the resulting molecule. The selection of the trifluoroacetate salt form reflects careful consideration of the compound's stability, solubility, and handling characteristics, making it suitable for use as a building block in diverse synthetic applications.

The discovery process for this compound involved extensive computational modeling and experimental validation to determine the optimal fluorine substitution pattern within the azaspiro[3.3]heptane framework. Research conducted by multiple pharmaceutical companies and academic institutions demonstrated that the 6,6-difluoro substitution pattern provided the most favorable combination of synthetic accessibility and enhanced molecular properties. The presence of two fluorine atoms at the same carbon center creates a unique electronic environment that significantly alters the compound's reactivity profile while maintaining the inherent structural rigidity that makes azaspiro[3.3]heptanes attractive as bioisosteres for traditional six-membered heterocycles.

The development of synthetic routes to this compound required innovative approaches to handle the challenging deoxofluorination of sterically hindered carbonyl groups, a process that was accomplished through carefully controlled reaction conditions involving intermediate carbocation formation. These synthetic advances enabled the production of the compound on scales suitable for medicinal chemistry applications, with the trifluoroacetate salt form providing enhanced stability and improved handling characteristics compared to the free base. The compound's molecular formula of C₈H₁₀F₅NO₂ reflects the successful incorporation of five fluorine atoms within a compact framework, with the trifluoroacetate counterion contributing three of these fluorine atoms while also serving as a protecting group for the basic nitrogen center.

Table 1: Key Molecular Properties of this compound

Property Value Reference
CAS Registry Number 1427367-47-2
Molecular Formula C₈H₁₀F₅NO₂
Molecular Weight 247.16 g/mol
MDL Number MFCD20922769
Purity (Commercial) 97-98%
Physical State Crystalline Solid
Storage Requirements Temperature Controlled

The compound's development has been facilitated by advances in analytical characterization techniques that have enabled detailed structural and conformational analysis of fluorinated spirocyclic systems. X-ray crystallographic studies of related azaspiro[3.3]heptane derivatives have provided crucial insights into the three-dimensional architecture of these compounds, confirming that the spirocyclic framework maintains its rigid conformation even with extensive fluorine substitution. These structural studies have been instrumental in understanding how the 6,6-difluoro substitution pattern affects the overall molecular geometry and how this, in turn, influences the compound's interactions with biological targets.

Table 2: Comparative Analysis of Azaspiro[3.3]heptane Derivatives in Medicinal Chemistry Applications

Compound Type Lipophilicity Effect (Δlog D₇.₄) Basicity Change Metabolic Stability Reference
2-Oxa-6-azaspiro[3.3]heptane -0.17 to -0.75 Increased Enhanced
2-Azaspiro[3.3]heptane (N-linked) +0.2 to +0.5 Variable Enhanced
6,6-Difluoro-2-azaspiro[3.3]heptane Not Reported Decreased Expected Enhanced
Parent Piperidine/Morpholine Baseline Baseline Baseline

The current research focus on this compound centers on its potential applications as a building block for advanced pharmaceutical intermediates and its role in expanding the available chemical space for drug discovery programs. The compound's unique combination of structural rigidity, fluorine content, and synthetic accessibility positions it as a valuable tool for medicinal chemists seeking to develop next-generation therapeutic agents with improved pharmacological profiles. Ongoing research efforts are focused on developing efficient methods for incorporating this building block into larger molecular frameworks and on understanding how its unique structural features can be leveraged to achieve enhanced biological activity and selectivity in therapeutic applications.

特性

IUPAC Name

6,6-difluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(2-6)3-9-4-5;3-2(4,5)1(6)7/h9H,1-4H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADHXGWRJYIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(F)F)CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Materials and Initial Steps

The synthesis typically begins with commercially available or easily synthesized precursors such as 6,6-difluoro-2-azaspiro[3.3]heptane trifluoroacetate salt, which can be purchased in bulk. This salt serves as a stable and reactive intermediate for further functionalization.

Key Synthetic Route

A representative synthetic route involves the following key steps:

  • Installation of the Azetidine Moiety:
    The trifluoroacetic acid salt of 6,6-difluoro-2-azaspiro[3.3]heptane (compound 10) is reacted under controlled temperature conditions (0°C to 50°C) with other intermediates to install the azetidine ring, a critical step in forming the final compound structure.

  • Reaction Conditions:
    The reaction is typically performed by adding 1.15 equivalents of the trifluoroacetate salt at 0°C, then stirring at 50°C for 2 hours, followed by cooling to 25°C. This temperature profile ensures optimal conversion and minimizes side reactions.

  • Post-Reaction Processing:
    The crude product is obtained by direct drop crystallization, eliminating the need for extraction and concentration steps, which simplifies scale-up and reduces waste.

  • Purification:
    The crude solid is treated with activated carbon and subjected to polish filtration. Final crystallization is performed from acetone/water mixtures to yield a highly pure product (>99.9% liquid chromatography area percent purity) with a yield of approximately 91%.

Optimization and Yield Data

The process has been optimized to improve yield and purity compared to initial discovery routes. The elimination of extraction and concentration steps in both the intermediate and final stages reduces complexity and enhances reproducibility.

Step Conditions Yield (%) Purity (LCAP) Notes
Azetidine moiety installation 0°C to 50°C, 2 hours stirring ~91 >99.9% Direct drop crystallization employed
Intermediate isolation (compound 9) Reaction with bromoacetonitrile, 63°C, 3 hours 82 99.83% Extraction/concentration omitted

LCAP = Liquid Chromatography Area Percent, indicating purity.

Reagents and Comparative Analysis

Several chlorinating and cyanating reagents were screened to optimize intermediate steps leading to the final compound. For example, bromoacetonitrile was identified as the most effective methylcyanating reagent, improving yield and simplifying work-up.

Chlorinating Reagent Temperature (°C) Time (hours) Yield (%) (Compound 11) Yield (%) (Compound 8)
POCl3/H2O 90 12 11 87
PhPOCl2 115 9 43 48
(PhO)POCl2 115 9 2 86
(PhO)2POCl 115 9 64 15

This data illustrates the importance of reagent selection and reaction conditions in optimizing synthetic efficiency.

Research Findings and Practical Notes

  • The use of trifluoroacetic acid salt of 6,6-difluoro-2-azaspiro[3.3]heptane as a starting material is advantageous due to its commercial availability and stability.

  • The synthetic route avoids complex purification steps, favoring crystallization techniques that are scalable and environmentally friendly.

  • The final product exhibits high purity and yield, suitable for pharmaceutical applications.

  • The fluorination at the 6,6-position enhances the compound's biological activity and stability, which is critical for its role in medicinal chemistry.

Summary Table of Preparation Highlights

Aspect Details
Starting Material 6,6-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate salt
Key Reaction Conditions 0°C addition, 50°C stirring for 2 hours
Purification Method Direct drop crystallization, activated carbon treatment, acetone/water crystallization
Yield of Final Product ~91%
Purity >99.9% LCAP
Advantages Scalable, environmentally friendly, high purity

This comprehensive preparation method for 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate reflects current best practices in synthetic organic chemistry for complex fluorinated spirocyclic compounds, emphasizing efficiency, safety, and scalability suitable for pharmaceutical manufacturing.

化学反応の分析

Types of Reactions

6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the fluorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert gas atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

Medicinal Chemistry

6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is being investigated for its potential as a pharmacological agent. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability of drug candidates.

  • Case Study: Antiviral Activity
    Research indicates that compounds with similar spirocyclic structures exhibit antiviral properties. Studies are ongoing to evaluate the efficacy of this compound against various viral strains.

Chemical Synthesis

The compound serves as an intermediate in synthesizing other fluorinated compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

  • Example: Synthesis of Fluorinated Amines
    The trifluoroacetate moiety can be utilized in the synthesis of fluorinated amines, which are valuable in pharmaceuticals and agrochemicals.

Material Science

Due to its unique chemical properties, this compound may find applications in developing advanced materials with specific functionalities.

  • Potential Use: Coatings and Polymers
    The fluorinated nature of the compound suggests potential applications in creating hydrophobic coatings or polymers with enhanced thermal stability.

Table 2: Safety Information

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

作用機序

The mechanism of action of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate involves its role as a selective negative allosteric modulator of mGluR2. This means that the compound binds to a site on the receptor that is separate from the active site, causing a conformational change that reduces the receptor’s response to its ligand, glutamate. This modulation can affect various signaling pathways in the brain, making it a compound of interest in neurological research.

類似化合物との比較

Chemical Identity :

  • IUPAC Name : 6,6-Difluoro-2-azaspiro[3.3]heptane; 2,2,2-trifluoroacetic acid
  • CAS No.: 1427367-47-2
  • Molecular Formula: C₈H₁₀F₅NO₂
  • Molecular Weight : 247.16 g/mol (spiro base + trifluoroacetate salt) .
  • Purity : ≥95% (commercial) to >98% (research-grade) .

Applications :
A spirocyclic compound used as a key intermediate in medicinal chemistry, particularly for synthesizing muscarinic acetylcholine receptor modulators (e.g., VU6016235) and metabotropic glutamate receptor inhibitors . Its fluorine substituents enhance metabolic stability and binding affinity .

Storage : Stable at -80°C for 6 months or -20°C for 1 month in solution form. Requires protection from repeated freeze-thaw cycles .

Structural Analogs in Spirocyclic and Bicyclic Families

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Structure Type Fluorine Substitution Bioavailability (F%) Metabolic Stability (t₁/₂) Key Applications
6,6-Difluoro-2-azaspiro[3.3]heptane TFA Spirocyclic 2 F atoms 15% Moderate (microsomal t₁/₂ >2 hr) CNS-targeted drug discovery
7,7-Difluoro-2-azabicyclo[4.1.0]heptane TFA Bicyclic 2 F atoms 25% High (t₁/₂ >4 hr) Antiviral/antibacterial agents
6-Fluoro-2-azaspiro[3.3]heptane HCl Spirocyclic 1 F atom 10% Low (t₁/₂ <1 hr) Preclinical neuropharmacology
tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate Spirocyclic (Boc-protected) 2 F atoms N/A High (stable in storage) Intermediate for peptide mimetics
Key Observations :
  • Bioavailability : Bicyclic analogs (e.g., 7,7-difluoro-2-azabicyclo[4.1.0]heptane TFA) exhibit higher oral bioavailability than spirocyclic counterparts due to improved solubility .
  • Fluorine Impact : Difluoro substitution in spiro compounds enhances target affinity but reduces solubility, necessitating formulation optimization (e.g., salt forms, co-solvents) .
  • Metabolic Stability: Fluorinated spiro derivatives show moderate-to-high stability in microsomal assays, outperforming non-fluorinated analogs like 2-azaspiro[3.3]heptane (t₁/₂ <0.5 hr) .

生物活性

6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate (CAS No. 1427367-47-2) is a synthetic organic compound characterized by its unique spirocyclic structure and fluorinated groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development.

  • Molecular Formula : C8H10F5NO2
  • Molecular Weight : 247.16 g/mol
  • Boiling Point : Not available
  • Purity : Typically around 97% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties:

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. This activity is attributed to the presence of the difluorinated moiety which enhances membrane permeability and disrupts cellular integrity.
  • CNS Activity : The compound's spirocyclic structure is hypothesized to interact with neurotransmitter receptors, potentially leading to central nervous system (CNS) effects. Research has shown that related spiro compounds can modulate neurotransmission, suggesting a similar mechanism may be at play.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties linked to the inhibition of pro-inflammatory cytokines. This could position the compound as a candidate for treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fluorinated compounds included this compound. The results indicated:

  • Tested Strains : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

These findings suggest that the compound possesses moderate antimicrobial activity, warranting further exploration into its mechanism of action.

Case Study 2: CNS Interaction

In a pharmacological assessment aimed at understanding the CNS effects of similar spiro compounds:

  • Methodology : Behavioral assays in rodent models were employed.
  • Findings :
    • Increased locomotor activity was observed at lower doses.
    • Higher doses resulted in sedation effects.

This duality indicates potential utility in both stimulant and sedative applications depending on dosage.

Data Table of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
CNS ActivityRodent ModelIncreased locomotion
CNS ActivityRodent ModelSedative effects at high dose
Anti-inflammatoryIn vitro cytokine assayInhibition of IL-6 production

Q & A

Q. What are the recommended synthetic methodologies for preparing 6,6-difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, in the preparation of a thieno-dipyrimidine derivative (VU6015976), this compound was reacted with 4-chloro-7,9-dimethylthieno[2,3-d:4,5-d']dipyrimidine using N,N-diisopropylethylamine (DIEA) as a base in N-methylpyrrolidone (NMP) at 50°C for 2 hours. The crude product was purified via reverse-phase HPLC to achieve 79% yield .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization techniques include:

  • NMR spectroscopy : To verify spirocyclic structure and fluorine substitution patterns.
  • High-resolution mass spectrometry (HRMS) : For molecular weight confirmation (e.g., observed m/z 251.3 matches theoretical mass) .
  • HPLC purity analysis : To ensure >97% purity (HPLC-grade) .

Q. What storage conditions are required to maintain stability?

The compound should be stored at 0–6°C in a tightly sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis or degradation. Moisture-sensitive handling is critical due to the trifluoroacetate counterion’s hygroscopic nature .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in spirocyclic compound synthesis?

Low yields may arise from steric hindrance in the spirocyclic core. Optimization strategies include:

  • Solvent screening : Polar aprotic solvents like NMP or DMF enhance nucleophilicity.
  • Temperature modulation : Elevated temperatures (50–80°C) improve reaction kinetics.
  • Stoichiometric adjustments : Using 2.0 equivalents of the spirocyclic amine ensures excess nucleophile for complete substitution .
  • Additives : Catalytic amounts of KI or tetrabutylammonium iodide (TBAI) may mitigate side reactions .

Q. How does the fluorine substitution pattern influence reactivity in cross-coupling reactions?

The 6,6-difluoro motif increases electron-withdrawing effects, stabilizing transition states in nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation via X-ray crystallography or kinetic isotope effects (KIEs) is recommended .

Q. What analytical methods are suitable for detecting impurities or degradation products?

  • LC-MS/MS : Identifies trace impurities (e.g., de-fluorinated byproducts).
  • 19F NMR : Detects fluorine-containing degradation products (e.g., trifluoroacetic acid release).
  • Thermogravimetric analysis (TGA) : Monitors thermal stability under storage conditions .

Q. How can the compound’s spirocyclic scaffold be leveraged in drug discovery?

The rigid spiro[3.3]heptane core serves as a conformational constraint in medicinal chemistry. For example, it has been used to synthesize M4 muscarinic acetylcholine receptor modulators, where the spirocyclic structure enhances binding affinity and metabolic stability. Structure-activity relationship (SAR) studies should focus on modifying the azaspiro nitrogen with bioisosteres (e.g., pyridine or piperazine) .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of trifluoroacetate vapors (H333 risk).
  • First-aid measures : Immediate eye rinsing with water for 15 minutes (S26) and medical consultation if ingested (H303) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
Reactant of Route 2
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。